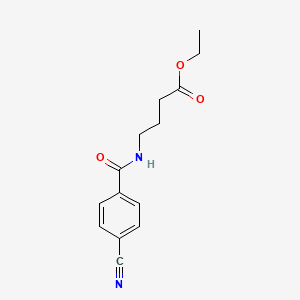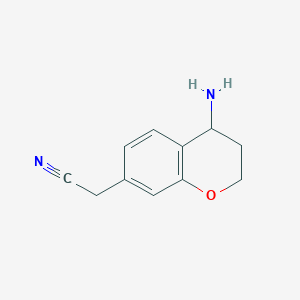
2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile
Descripción general
Descripción
2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile is a heterocyclic compound that features a chroman ring system with an amino group at the 4-position and an acetonitrile group at the 7-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile typically involves the formation of the chroman ring followed by the introduction of the amino and acetonitrile groups. One common method involves the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions to form the chroman ring. Subsequent functionalization steps introduce the amino and acetonitrile groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the chroman ring.
Reduction: Primary amines from the reduction of the nitrile group.
Substitution: Various substituted chroman derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chroman ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Chroman-4-one: Lacks the amino and acetonitrile groups but shares the chroman ring structure.
Chroman-2-one: Similar ring structure with different functional groups.
4-Amino-chroman-2-one: Contains an amino group but differs in the position of functional groups.
Uniqueness
2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile is unique due to the specific positioning of the amino and acetonitrile groups, which confer distinct chemical and biological properties compared to other chroman derivatives.
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile |
InChI |
InChI=1S/C11H12N2O/c12-5-3-8-1-2-9-10(13)4-6-14-11(9)7-8/h1-2,7,10H,3-4,6,13H2 |
Clave InChI |
VJMWJPCPJOUSMQ-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C1N)C=CC(=C2)CC#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
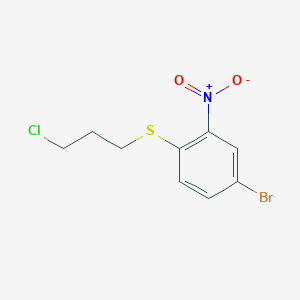
![2-[(7-Aminoheptyl)amino]ethan-1-ol](/img/structure/B8625263.png)
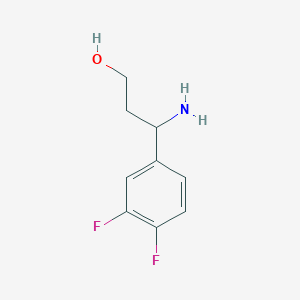
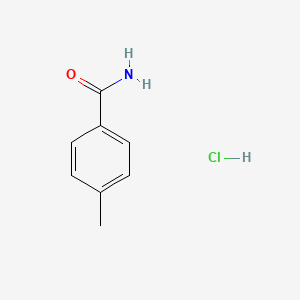
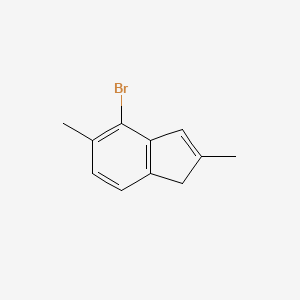
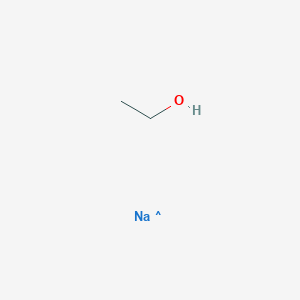
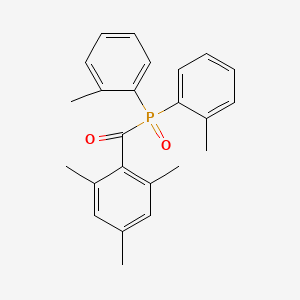
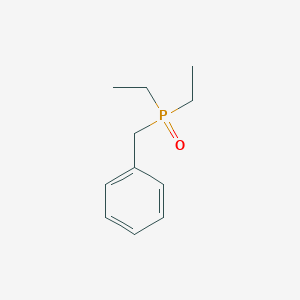
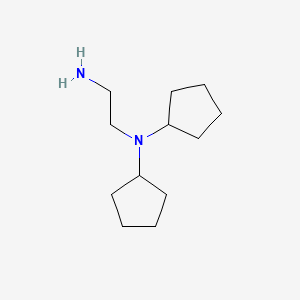
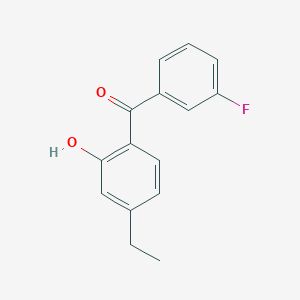

![1-[(Naphthalen-2-yl)methyl]-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B8625336.png)
![2-[(4-Methoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B8625343.png)
